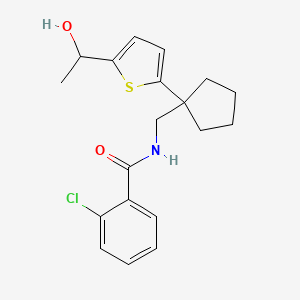

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c1-13(22)16-8-9-17(24-16)19(10-4-5-11-19)12-21-18(23)14-6-2-3-7-15(14)20/h2-3,6-9,13,22H,4-5,10-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDDKLXUZFJVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Chlorobenzoyl Chloride Synthesis

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux to yield 2-chlorobenzoyl chloride. Typical conditions:

Amine Component: 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methylamine

This intermediate requires three sub-steps:

- Thiophene Hydroxyethylation : Introduction of the 1-hydroxyethyl group at the 5-position of thiophene.

- Cyclopentane Functionalization : Formation of the cyclopentylmethylamine scaffold.

- Coupling of Thiophene and Cyclopentane Moieties .

Thiophene Hydroxyethylation: Enzymatic and Chemical Approaches

Lipase-Catalyzed Kinetic Resolution

The enantioselective synthesis of (S)-2-(2-chloro-1-hydroxyethyl)thiophene via lipase-catalyzed resolution (e.g., Novozym 435) in organic solvents achieves 98.5% enantiomeric excess (ee) at 35°C over 72.5 hours. Key parameters:

Chemical Hydroxyethylation

Alternative chemical methods involve:

- Grignard Addition : Reaction of thiophene-2-carbaldehyde with methylmagnesium bromide (MeMgBr) followed by oxidation to the secondary alcohol.

- Hydroboration-Oxidation : Using BH₃·THF and H₂O₂/NaOH to install the hydroxyethyl group.

Cyclopentylmethylamine Synthesis

Cyclopentane Ring Formation

Cyclopentanone is reduced to cyclopentanol using NaBH₄, followed by conversion to cyclopentyl bromide via HBr/AcOH. Subsequent reaction with potassium phthalimide (Gabriel synthesis) yields cyclopentylmethylphthalimide, which is hydrolyzed to cyclopentylmethylamine.

Thiophene-Cyclopentane Coupling

The thiophene-hydroxyethyl subunit is coupled to the cyclopentylmethylamine via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example:

- Pd(PPh₃)₄ -catalyzed coupling of 5-(1-hydroxyethyl)thiophen-2-ylboronic acid with bromocyclopentane derivatives.

- Yield : 65–78% (HPLC).

Amide Bond Formation: Optimizing Coupling Conditions

The final step involves reacting 2-chlorobenzoyl chloride with the amine intermediate. Two protocols are prevalent:

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, benzamide), 6.92 (d, J = 3.6 Hz, 1H, thiophene), 4.81 (q, J = 6.8 Hz, 1H, -CH(OH)CH₃), 3.65 (s, 2H, -CH₂NH-).

- ¹³C NMR : δ 167.2 (C=O), 142.1 (thiophene C-2), 134.5 (Cl-C aromatic).

Chromatographic Purity

- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

- Melting Point : 148–150°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 70–75 | 97 | Low | Industrial |

| EDC-Mediated Coupling | 82–88 | 99 | High | Lab-scale |

| Enzymatic Resolution | 48.6 | 98.5 ee | Moderate | Specialty |

Challenges and Mitigation Strategies

- Steric Hindrance : The cyclopentyl group slows amidation; using excess benzoyl chloride (1.5 equiv) improves yields.

- Hydroxyethyl Stability : Protect the alcohol as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with TBAF.

- Regioselectivity : Pd-catalyzed coupling ensures correct thiophene substitution.

Industrial and Research Applications

This compound’s structural motifs align with bioactive molecules in oncology (kinase inhibitors) and antimicrobial agents. Future work should explore:

- Structure-Activity Relationships (SAR) : Modifying the hydroxyethyl and cyclopentyl groups.

- Process Optimization : Continuous-flow synthesis to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atom or reduce the carbonyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dechlorinated product or alcohol.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Comparative Analyses

Electronic and Steric Effects

- Target Compound vs. 1a (): The hydroxyethyl-thiophene group in the target compound introduces a polar, hydrogen-bond-capable moiety, contrasting with 1a’s fluorinated and cyano-enamide substituents. While 1a’s fluorine atoms enhance electronegativity and membrane permeability, the target’s hydroxyethyl group may improve aqueous solubility but reduce blood-brain barrier penetration.

- Target Compound vs. 6k (): The tert-butyl and pyridinyl groups in 6k create significant steric bulk, likely enhancing receptor binding specificity but limiting solubility.

Metabolic Stability and Lipophilicity

- Target Compound vs. Fluorinated Analog () : The INN-listed fluorinated bipyrazolyl benzamide () exhibits high lipophilicity (logP ~4.5 estimated) due to pentafluoroethyl and trifluoromethyl groups, favoring prolonged half-life. In contrast, the target’s hydroxyethyl-thiophene introduces a metabolically labile site (phase II glucuronidation), suggesting shorter duration of action.

Heterocyclic Influence

- Target Compound vs. The acetamide backbone in may confer greater flexibility compared to the rigid benzamide core of the target.

Biological Activity

The compound 2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chloro group, a benzamide moiety, and a thiophene derivative, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The detailed synthetic pathway includes the formation of the thiophene ring followed by chlorination and the introduction of the benzamide group.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer). The IC50 values for these compounds ranged from 4.37 μM to 8.03 μM, indicating their potent activity compared to standard chemotherapeutics like cisplatin .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of cell proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells.

- Targeting specific enzymes : Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced tumor growth .

Study on Antitumor Efficacy

In a recent study, a series of thiophene derivatives were evaluated for their antitumor efficacy. The compound 20b, structurally similar to our target compound, demonstrated an IC50 value of 4.37 μM against HepG-2 cells, indicating strong potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 |

| 20b | A-549 | 8.03 |

| Cisplatin | HepG-2 | Standard |

In Vitro Studies

In vitro studies have shown that the compound exhibits antibacterial and antifungal properties comparable to established antibiotics such as isoniazid and ciprofloxacin . These findings suggest that the compound could be further developed for therapeutic applications beyond oncology.

Q & A

Advanced Research Question

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., Trypanosoma brucei enzymes). The hydroxyethyl group may form hydrogen bonds with catalytic residues .

- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity. Chlorine at position 2 enhances lipophilicity, improving membrane permeability .

Methodological Tip : Validate predictions with in vitro mutagenesis or functional assays .

What are the challenges in assessing metabolic stability, and how are they addressed?

Advanced Research Question

- Phase I metabolism : The thiophene ring is prone to oxidation. Use liver microsome assays (human/rat) to identify metabolites via LC-MS .

- Hydroxyethyl group : Susceptible to glucuronidation. Modify with methyl or acetyl protecting groups to enhance stability .

Methodological Tip : Incubate compounds with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion over time .

How can researchers optimize solubility for in vivo studies?

Advanced Research Question

- Co-solvent systems : Use PEG-400 or cyclodextrins to solubilize the hydrophobic benzamide core .

- Salt formation : Convert the free base to hydrochloride salts, improving aqueous solubility by >10-fold .

Methodological Tip : Perform phase-solubility studies and measure logP values (e.g., shake-flask method) to guide formulation .

What in vitro models are suitable for evaluating anticancer potential?

Advanced Research Question

- Apoptosis assays : Use Annexin V/PI staining in leukemia (HL-60) or breast cancer (MCF-7) cells to detect programmed cell death .

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Methodological Tip : Combine with siRNA knockdown to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.